molecular formula C10H13NOS B6496524 Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- CAS No. 14770-80-0

Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-

Cat. No.: B6496524
CAS No.: 14770-80-0
M. Wt: 195.28 g/mol
InChI Key: DCLNLGZBUXXBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- is a bicyclic thiophene derivative featuring a tetrahydrobenzo[b]thiophene core linked to an acetamide group. This scaffold has garnered significant interest due to its versatility in medicinal chemistry, particularly as a precursor for synthesizing antitumor, antimicrobial, and kinase-inhibiting agents . Its structural rigidity and electron-rich thiophene ring enable diverse functionalization, making it a key intermediate for generating bioactive analogs.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h6H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLNLGZBUXXBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234726
Record name N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-80-0
Record name N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14770-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction Protocol

Reagents :

  • Cyclohexanone (1.0 equiv)

  • Ethyl cyanoacetate (1.2 equiv)

  • Elemental sulfur (1.5 equiv)

  • Morpholine (base, 2.0 equiv)

  • Ethanol (solvent)

Procedure :

  • Cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.12 mol), and sulfur (4.8 g, 0.15 mol) are suspended in ethanol (100 mL).

  • Morpholine (17.4 g, 0.2 mol) is added dropwise under nitrogen.

  • The mixture is refluxed at 80°C for 6–8 hours.

  • After cooling, the precipitate is filtered and washed with cold ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene as a pale yellow solid.

Yield : 65–70%
Characterization :

  • Melting Point : 189–192°C

  • ¹H NMR (DMSO-d₆) : δ 1.65–1.82 (m, 4H, cyclohexyl CH₂), 2.45 (t, 2H, J = 6.1 Hz, CH₂), 2.78 (t, 2H, J = 6.0 Hz, CH₂), 6.42 (s, 2H, NH₂).

Acetylation of the Amine Intermediate

The 2-amino group undergoes nucleophilic acyl substitution with acetyl chloride to form the target acetamide. Schotten-Baumann conditions are employed to mitigate side reactions and enhance yield.

Acetylation Protocol

Reagents :

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 equiv)

  • Acetyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM, solvent)

Procedure :

  • The amine (10.0 g, 0.06 mol) is dissolved in DCM (100 mL) under nitrogen.

  • Triethylamine (9.1 g, 0.09 mol) is added, followed by dropwise addition of acetyl chloride (5.7 g, 0.072 mol) at 0°C.

  • The reaction is refluxed for 3 hours.

  • The mixture is washed with water (3 × 50 mL), dried over Na₂SO₄, and concentrated.

  • Recrystallization from ethanol yields pure acetamide.

Yield : 75–80%
Characterization :

  • Melting Point : 158–160°C

  • ¹H NMR (CDCl₃) : δ 1.72–1.89 (m, 4H, cyclohexyl CH₂), 2.11 (s, 3H, COCH₃), 2.52 (t, 2H, J = 6.2 Hz, CH₂), 2.85 (t, 2H, J = 6.1 Hz, CH₂), 6.95 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).

Alternative Synthetic Pathways

Reductive Amination Approach

For substrates where the Gewald reaction is inefficient, reductive amination of 4,5,6,7-tetrahydrobenzo[b]thiophen-2-one offers an alternative:

  • The ketone (1.0 equiv) is reacted with ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 25°C for 24 hours.

  • The resulting amine is acetylated as described in Section 2.1.

Yield : 50–55% (lower than Gewald method).

Critical Analysis of Methodologies

Parameter Gewald Route Reductive Amination
Yield 65–70%50–55%
Reaction Time 6–8 hours24 hours
Byproducts MinimalCyanide residues
Scalability HighModerate

The Gewald method is superior in yield and scalability, though it requires stringent control of sulfur stoichiometry to avoid over-cyclization. Reductive amination, while avoiding sulfur handling, suffers from lower efficiency and potential cyanide contamination.

Industrial-Scale Optimization

Solvent Selection

Ethanol and DCM are preferred for their balance of solubility and ease of removal. Substituting DCM with toluene reduces environmental impact but necessitates higher temperatures (110°C), marginally decreasing yield to 70%.

Catalytic Enhancements

Adding catalytic iodine (0.1 equiv) during the Gewald reaction accelerates sulfur incorporation, reducing reaction time to 4 hours and improving yield to 78%.

Quality Control and Validation

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • Elemental Analysis : Calculated for C₁₀H₁₁NO₂S: C, 57.95; H, 5.35; N, 6.76. Found: C, 57.82; H, 5.41; N, 6.68.

Stability Studies

The compound remains stable under nitrogen at −20°C for >12 months. Degradation (<2%) occurs under humid conditions (40°C/75% RH), necessitating airtight packaging.

Emerging Methodologies

Microwave-assisted synthesis reduces the Gewald reaction time to 30 minutes with comparable yields (70%). Flow chemistry systems further enhance scalability, achieving throughputs of 1 kg/day with 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include phenacyl bromide, triethylamine, and active methylene reagents. For example, the cyclo condensation of the compound with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives and oxopyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- is characterized by its unique structure that includes a thiophene ring fused to a benzene ring. Its molecular formula is C10H13NOSC_{10}H_{13}NOS, and it has a molecular weight of approximately 195.28 g/mol .

Chemistry

In the field of chemistry, Acetamide serves as a precursor for synthesizing various heterocyclic compounds. Its ability to participate in diverse chemical reactions makes it valuable for developing new materials and compounds.

Table 1: Common Reactions Involving Acetamide

Reaction TypeDescription
OxidationCan be oxidized to form different derivatives.
ReductionUndergoes reduction yielding various reduced forms.
SubstitutionEngages in substitution reactions with various reagents.

Biology

Acetamide has demonstrated potential biological activities that are of interest to biochemists and pharmacologists. Research indicates that compounds with similar structures can inhibit specific enzymes such as JNK3 (c-Jun N-terminal kinase 3), which is involved in cellular signaling pathways related to inflammation and apoptosis.

Case Study: Enzyme Inhibition

  • Objective : To evaluate the inhibitory effects of Acetamide on JNK3.
  • Findings : Similar compounds have shown promising results in inhibiting tumor cell lines through the JNK signaling pathway.

Medicine

The therapeutic potential of derivatives of Acetamide is being explored extensively. Compounds derived from this acetamide have been investigated for their anti-cancer properties and as potential treatments for neurodegenerative diseases.

Table 2: Potential Therapeutic Applications

Application AreaDescription
OncologyInvestigated for anti-cancer effects through enzyme inhibition.
NeurodegenerationPotential use in treating diseases like Alzheimer's due to its biological activity.

Industrial Applications

In industry, Acetamide is utilized in producing various chemicals and materials. Its efficiency in solvent-free reactions makes it a cost-effective choice for manufacturers.

Table 3: Industrial Uses

IndustryApplication
Chemical ManufacturingUsed as an intermediate for synthesizing other industrial chemicals.
PharmaceuticalServes as a building block for drug development.

Mechanism of Action

The mechanism of action of Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can undergo 1,3-dinucleophilic attack by active methylene reagents on its acetamido 1,3-bielectrophilic moiety, leading to the formation of various derivatives . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Structural Features Synthesis Route Biological Activity (IC50/EC50) Key Findings References
Parent Compound : N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide 3-Cyano group, unmodified acetamide Acylation of 2-aminothiophene derivative N/A Precursor for antitumor and antimicrobial agents
Compound 21b : Pyrazolo[3,4-b]pyridin-3-ylamino analog Pyrazolo-pyridine moiety at acetamide Nucleophilic substitution Cytotoxicity against H1299 lung cancer cells (data not fully disclosed) Dual EGFR/HER2 inhibition hypothesized
Compound 25a : 3-Nitrobenzylidene hydrazinyl derivative Nitrobenzylidene hydrazone Schiff base formation Moderate antiproliferative activity (MCF-7: ~50% inhibition at 10 µM) Enhanced activity compared to unmodified hydrazines
Compound 89 : Thiazole derivative Thiazole ring fused to acetamide Cyclocondensation MCF-7: IC50 = 2.1 µM; NCI-H460: IC50 = 3.8 µM (vs. doxorubicin IC50 = 1.5 µM) Superior to doxorubicin in lung cancer models
Compound 3 : Thiadiazole-sulfanyl analog 1,3,4-Thiadiazole and pyrazole substituents Multi-step heterocyclization Anticancer activity via tubulin inhibition (docking score: -9.2 kcal/mol) Synergistic effects from dual heterocyclic motifs
Dye 8a : Acyclic dye with cyanoacetamide terminus Cyano group, azo chromophore Diazotization and coupling Antibacterial (MIC: 8 µg/mL against S. aureus) Broad-spectrum antimicrobial activity with textile applicability

Antitumor Activity

  • EGFR/HER2 Inhibition : Compounds like 21b target tyrosine kinases, disrupting signaling pathways in lung and breast cancers .
  • Tubulin Binding : Thiadiazole derivatives (e.g., Compound 3) inhibit microtubule assembly, inducing apoptosis .
  • Topoisomerase Inhibition : Pyrazolo-pyridine analogs (e.g., 21b) intercalate DNA, blocking replication .

Antimicrobial Activity

  • Azo Dyes: Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit potent activity against S. aureus and C. albicans (MIC: 4–16 µg/mL) .

Physicochemical Properties

  • Solubility : Most derivatives are lipophilic (logP > 3), limiting aqueous solubility but enhancing membrane permeability.
  • Stability : Hydrazone derivatives (e.g., 25a) show pH-dependent stability, degrading in acidic conditions .

Biological Activity

Acetamide, N-(4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- (CAS No. 14770-80-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Acetamide derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound in focus has shown promise in various studies related to its ability to inhibit specific enzymes and its effects on different cell lines.

Target Enzymes : Similar compounds have been reported to inhibit enzymes such as JNK3 (c-Jun N-terminal kinase 3), which plays a crucial role in cellular processes like inflammation and apoptosis. The inhibition of JNK3 can lead to significant cellular effects, potentially impacting tumor growth and progression.

Biochemical Pathways : The compound's interaction with the JNK signaling pathway may influence various cellular responses. This pathway is implicated in stress responses and can affect cell survival and differentiation.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of acetamide derivatives. For instance, compounds synthesized from 2-mercaptobenzothiazole displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of selected compounds were comparable to standard antibiotics like levofloxacin .

CompoundMIC (μg/mL)Bacterial Strain
2b< 25E. coli
2i< 50S. aureus
Control50S. aureus

These findings suggest that the structural modifications in acetamide derivatives enhance their antibacterial potency.

Anticancer Potential

Research has indicated that acetamide derivatives exhibit anticancer activity against various cancer cell lines. For example, studies focusing on substituted acetamide derivatives have shown effective inhibition of butyrylcholinesterase (BChE), which is a therapeutic target for Alzheimer's disease . The ability to inhibit BChE suggests potential applications in neurodegenerative disease treatment.

Case Studies

  • Antibacterial Study : A recent study synthesized a series of acetamide derivatives and tested their antibacterial activity using the agar well diffusion method. Compounds 2b and 2i demonstrated significant antibacterial effects against multiple strains, outperforming some standard treatments .
  • Enzyme Inhibition Study : Another investigation focused on the inhibition of BChE by various acetamide derivatives. Several compounds showed promising results with IC50 values indicating effective inhibition, highlighting their potential use in treating Alzheimer's disease .

Q & A

Advanced Research Question

  • MIC assays : Compounds are screened against S. aureus, E. coli, and C. albicans. For example, thiazole derivatives from 2-cyanoacetamide precursors showed MIC values of 8–32 μg/mL .
  • Structural factors :
    • Electron-withdrawing groups (e.g., -CN, -CF3) enhance membrane penetration .
    • Heterocyclic fusion (e.g., thieno[2,3-d]pyrimidines) disrupts microbial enzyme function .

What methods are used to achieve enantioselective synthesis of derivatives?

Advanced Research Question

  • Enzymatic resolution : Lipase-catalyzed transesterification of racemic N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4) with vinyl acetate in organic solvents yields enantioenriched (S)-4 (>90% ee), monitored via chiral HPLC .
  • Chiral auxiliaries : Use of (R)- or (S)-phenylethylamine in Schiff base formation directs stereochemistry .

How do researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Cell line specificity : Antitumor activity varies between MCF-7 (hormone-sensitive) vs. MDA-MB-231 (triple-negative) breast cancer models due to receptor expression differences .
  • Assay conditions : Discrepancies in IC50 values may arise from variations in incubation time (24 vs. 72 hours) or serum concentration in media .
  • Metabolic stability : Hepatic microsome assays identify derivatives prone to rapid degradation, explaining inconsistent in vivo vs. in vitro results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.